molecular formula C6H4BrClOS B3050517 4-bromo-3-methyl-2-thiophenecarbonyl chloride CAS No. 265652-36-6

4-bromo-3-methyl-2-thiophenecarbonyl chloride

Cat. No.: B3050517
CAS No.: 265652-36-6
M. Wt: 239.52 g/mol
InChI Key: LQDVGTOWGBSXPJ-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-2-thiophenecarbonyl chloride is a halogenated thiophene derivative with the molecular formula C6H4BrClOS. This compound is of significant interest due to its utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through a Grignard metallation followed by carbonation with carbon dioxide or a palladium-catalyzed carbonylation procedure under carbon monoxide pressure .

Industrial Production Methods: On an industrial scale, the preparation of this compound can involve a one-pot bromination/debromination procedure for 3-methylthiophene to yield 2,4-dibromo-3-methylthiophene. The carboxylic acid functionality is then introduced, and the resulting acid is converted to the acid chloride using thionyl chloride .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methyl-2-thiophenecarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-3-methyl-2-thiophenecarbonyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-2-thiophenecarbonyl chloride involves its reactivity as an electrophile due to the carbonyl chloride group. This allows it to react with nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

  • 3,4,5-Trichloro-2-thiophenecarbonyl chloride
  • 3,4,5-Trichloro-2-thiophenecarbonitrile

Comparison: 4-Bromo-3-methyl-2-thiophenecarbonyl chloride is unique due to the presence of both bromine and a methyl group on the thiophene ring, which can influence its reactivity and the types of derivatives it can form. In contrast, compounds like 3,4,5-trichloro-2-thiophenecarbonyl chloride have multiple chlorine atoms, which can lead to different reactivity patterns and applications .

Properties

IUPAC Name

4-bromo-3-methylthiophene-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClOS/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDVGTOWGBSXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1Br)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373724
Record name 4-Bromo-3-methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265652-36-6
Record name 4-Bromo-3-methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 265652-36-6
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Synthesis routes and methods

Procedure details

A slurry of 1.11 g (5 mmole) of 4-bromo-3-methyl-2-thiophenecarboxylic acid, 0.44 mL (6 mmole) of thionyl chloride, 5 drops of DMF, and 10 mL of 1,2-dichloroethane was heated at 800° C. for 1.5 h. The clear solution was cooled and concentrated on a roto-evaporator. The residue was dissolved in 5 mL of 1,2-dichloroethane and reconcentrated on a roto-evaporator to give 1.2 g of a tan solid, 97% pure (GC area). This acid chloride was used without further purification.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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